REACTION_CXSMILES
|
[OH:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[H-].[Na+].[CH3:9][C:10]([CH3:23])([O:12][C:13]1[CH:22]=[CH:21][C:16]([O:17][CH2:18][CH2:19]Br)=[CH:15][CH:14]=1)[CH3:11]>CN(C=O)C>[CH3:23][C:10]([CH3:9])([O:12][C:13]1[CH:22]=[CH:21][C:16]([O:17][CH2:18][CH2:19][O:1][N:2]2[CH:6]=[CH:5][CH:4]=[N:3]2)=[CH:15][CH:14]=1)[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
ON1N=CC=C1
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40.95 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC1=CC=C(OCCBr)C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated at 125° C. for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then stripped off in a rotary evaporator
|
Type
|
WASH
|
Details
|
the solution was washed twice each with 5% strength NaOH solution and water
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(OC1=CC=C(OCCON2N=CC=C2)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |